![molecular formula C11H9N3O4 B2763673 1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 929972-69-0](/img/structure/B2763673.png)

1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

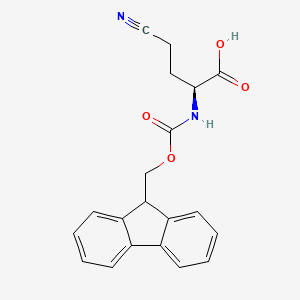

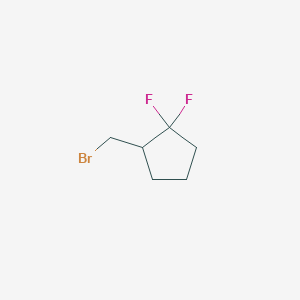

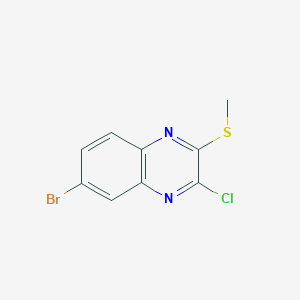

1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉N₃O₄. It is a pyrimidine derivative and belongs to the class of pyrano[2,3-d]pyrimidine-2,4-dione analogues. This compound has been investigated for its potential as a PARP-1 inhibitor, which plays a crucial role in DNA repair and cell survival .

Synthesis Analysis

The synthesis of this compound involves green methods, such as treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a water:ethanol solution. The resulting compound exhibits promising inhibitory activity against PARP-1 .

Molecular Structure Analysis

The molecular formula of 1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is C₁₁H₉N₃O₄. It has a molecular weight of 247.21 g/mol. The structure consists of a pyrimidine ring with a cyclopropyl group and two keto groups at positions 2 and 4. The 3D structure of this compound can be visualized here .

Chemical Reactions Analysis

This compound has been studied for its inhibitory activity against PARP-1, a DNA repair enzyme. It shows potential as a PARP-1 inhibitor, which can compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .

Applications De Recherche Scientifique

Pyrimidine Derivatives and Their Applications

Biological Activities and Pharmacological Effects : Pyrimidine derivatives, due to their structural diversity and biological compatibility, have been extensively studied for their wide range of pharmacological effects. They exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, among others. These activities are attributed to their ability to interact with various biological targets and pathways, indicating the potential for "1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid" and similar compounds to serve as lead compounds in drug discovery and development (Rashid et al., 2021).

Chemical Synthesis and Catalysis : Research into the synthesis of pyrimidine derivatives, including various catalytic methods and the exploration of novel synthetic pathways, underlines the importance of these compounds in organic chemistry and material science. The development of efficient and selective synthesis methods for pyrimidine derivatives, including "1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid", could lead to new materials with specific properties for technological applications (Parmar et al., 2023).

Mechanisms of Action and SAR Studies : The structure-activity relationships (SAR) of pyrimidine derivatives are crucial for understanding their biological effects and optimizing their pharmacological profiles. Detailed SAR analysis aids in identifying key structural features necessary for desired biological activities, thereby guiding the modification of compounds like "1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid" for specific applications (Natarajan et al., 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

1-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-9-7-3-5(10(16)17)4-12-8(7)14(6-1-2-6)11(18)13-9/h3-4,6H,1-2H2,(H,16,17)(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAMQFJDGDYLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=C(C=N3)C(=O)O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2763595.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2763604.png)

![8-([1,3]Thiazolo[5,4-b]pyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2763608.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2763612.png)